molecular formula C48H58N2O4 B14871534 2,2'-((15,35,55,75-Tetra-tert-butyl-32,72-dihydroxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,52-diyl)bis(oxy))diacetonitrile

2,2'-((15,35,55,75-Tetra-tert-butyl-32,72-dihydroxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,52-diyl)bis(oxy))diacetonitrile

Cat. No.: B14871534
M. Wt: 727.0 g/mol
InChI Key: MMMWPCOICACJKY-UHFFFAOYSA-N
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Description

2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile is a complex organic compound belonging to the calixarene family. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various molecules, making them valuable in fields such as supramolecular chemistry and materials science.

Preparation Methods

The synthesis of 2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile involves several steps. The starting material is typically a calixarene derivative, which undergoes functionalization to introduce the cyanomethoxy and dihydroxy groups. The reaction conditions often involve refluxing the calixarene derivative with appropriate reagents under controlled temperature and pH conditions . Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form host-guest complexes with various molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated. The compound’s structure allows it to selectively bind to certain molecules, facilitating their transport or detection .

Comparison with Similar Compounds

Similar compounds include other calixarene derivatives such as:

  • 5,11,17,23-tetra-tert-butyl-25,27-dihydroxy-26,28-dimercaptoethoxycalix4arene
  • 5,11,17,23-tetra-tert-butyl-25,27-di(phenylmethoxy)-26,28-di(diethylacetamido)calix4arene
  • 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(cyanomethoxy)calix4arene . These compounds share similar structural features but differ in their functional groups, which can influence their binding properties and applications. The unique combination of cyanomethoxy and dihydroxy groups in 2-{[5,11,17,23-tetra-tert-butyl-27-(cyanomethoxy)-26,28-dihydroxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetonitrile makes it particularly suitable for specific applications in supramolecular chemistry and materials science.

Properties

Molecular Formula

C48H58N2O4

Molecular Weight

727.0 g/mol

IUPAC Name

2-[[5,11,17,23-tetratert-butyl-27-(cyanomethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetonitrile

InChI

InChI=1S/C48H58N2O4/c1-45(2,3)37-21-29-17-33-25-39(47(7,8)9)27-35(43(33)53-15-13-49)19-31-23-38(46(4,5)6)24-32(42(31)52)20-36-28-40(48(10,11)12)26-34(44(36)54-16-14-50)18-30(22-37)41(29)51/h21-28,51-52H,15-20H2,1-12H3

InChI Key

MMMWPCOICACJKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC#N)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC#N)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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